(-)-Ethyl 2-bromobutyrate
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Overview
Description
(-)-Ethyl 2-bromobutyrate: is an organic compound with the molecular formula C6H11BrO2. It is a colorless liquid characterized by its bromine and ester functional groups. This compound is known for its applications in organic synthesis and is used as a reagent in the preparation of various organic compounds, including pharmaceutical intermediates and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hell–Volhard–Zelinsky Reaction: This method involves the bromination of butyric acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2).
Industrial Production Methods: Industrially, the compound can be synthesized by the esterification of 2-bromobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (-)-Ethyl 2-bromobutyrate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding alcohol, (-)-Ethyl 2-hydroxybutyrate, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which (-)-Ethyl 2-bromobutyrate exerts its effects involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The ester functional group also allows for reactions such as hydrolysis and reduction .
Comparison with Similar Compounds
Methyl 2-bromobutyrate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Bromobutyric acid: The parent acid of (-)-Ethyl 2-bromobutyrate, lacking the ester group.
Uniqueness:
- The ethyl ester group in this compound provides different reactivity and solubility properties compared to its methyl ester and acid counterparts. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
130233-25-9 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
ethyl (2S)-2-bromobutanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
XIMFCGSNSKXPBO-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)Br |
Canonical SMILES |
CCC(C(=O)OCC)Br |
Origin of Product |
United States |
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